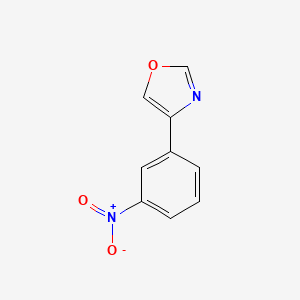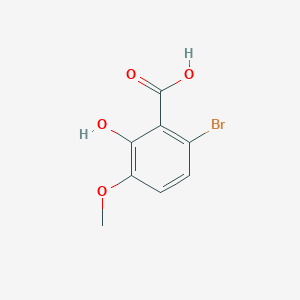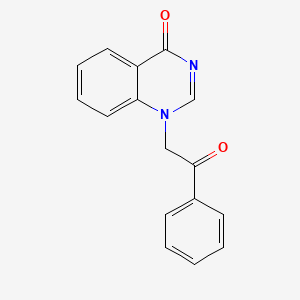![molecular formula C13H13BrN2O3 B11925364 6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)
6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,2-dimethylspiro[chroman-4,4’-imidazolidine]-2’,5’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a bromine atom, a chroman ring, and an imidazolidine ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylspiro[chroman-4,4’-imidazolidine]-2’,5’-dione typically involves multiple steps, starting with the preparation of the chroman and imidazolidine precursors. One common method involves the bromination of 2,2-dimethylchroman, followed by the formation of the spiro linkage with imidazolidine. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,2-dimethylspiro[chroman-4,4’-imidazolidine]-2’,5’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spiro compounds.
Applications De Recherche Scientifique
6-Bromo-2,2-dimethylspiro[chroman-4,4’-imidazolidine]-2’,5’-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,2-dimethylspiro[chroman-4,4’-imidazolidine]-2’,5’-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and spiro linkage play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2,2-dimethylspiro[chroman-3,1’-cyclopropan]-4-one: This compound features a cyclopropan ring instead of an imidazolidine ring, leading to different chemical and biological properties.
Chroman-4-one Derivatives: These compounds share the chroman core but differ in the substituents and additional rings attached to the structure.
Uniqueness
6-Bromo-2,2-dimethylspiro[chroman-4,4’-imidazolidine]-2’,5’-dione is unique due to its specific spiro linkage and the presence of both bromine and imidazolidine rings
Propriétés
Formule moléculaire |
C13H13BrN2O3 |
|---|---|
Poids moléculaire |
325.16 g/mol |
Nom IUPAC |
6-bromo-2,2-dimethylspiro[3H-chromene-4,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C13H13BrN2O3/c1-12(2)6-13(10(17)15-11(18)16-13)8-5-7(14)3-4-9(8)19-12/h3-5H,6H2,1-2H3,(H2,15,16,17,18) |
Clé InChI |
OBZVMLSDZOMNRM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(C3=C(O1)C=CC(=C3)Br)C(=O)NC(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)




![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)


![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)


